![molecular formula C19H20N2O5 B5523894 (3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)

(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

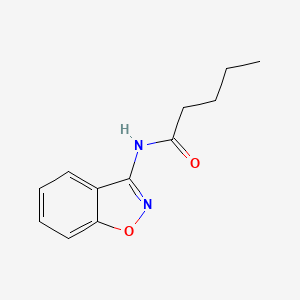

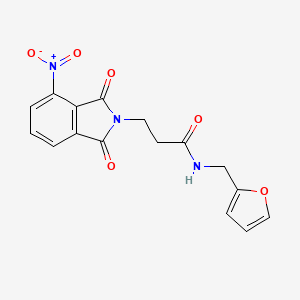

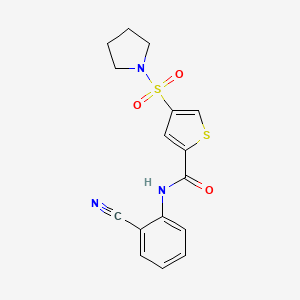

This compound is part of a class of chemicals with complex structures involving multiple functional groups, including carboxylic acids, pyrroles, and isoxazoles. These components contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrrole-2-carboxylic acid derivatives involves the reaction between substituted 2H-azirines and enamines, yielding a mixture of dihydropyrroles. These compounds, upon acid treatment, produce pyrrole-2-carboxylic acid derivatives in moderate to high yields. This method, however, has limitations when extending to the preparation of specific pyrrole derivatives (Law et al., 1984).

Molecular Structure Analysis

The molecular structure of related compounds, such as thiochromeno[4,3-b]pyrrole esters, reveals very similar conformations, influenced by the substituents on the benzene ring or the type of ring present (pyrrole vs. isoxazole) (Merola & Franks, 2015).

Chemical Reactions and Properties

The compound's structure suggests it may participate in various chemical reactions, such as intramolecular cycloaddition, influenced by its functional groups. For instance, a related compound, 3-ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate, demonstrates the potential for such reactions, showcasing the chemical versatility of these molecules (He, 2010).

Physical Properties Analysis

The synthesis and structural characterization of similar compounds have been extensively documented, providing insights into their physical properties, such as crystalline structures and molecular conformations. These characteristics are crucial for understanding the compound's behavior in various conditions (Quiroga et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds can be inferred from their reactions and the functional groups present. For example, the presence of isoxazole and carboxylic acid groups indicates potential reactivity towards nucleophilic substitution and the ability to form esters or amides, which is critical for further functionalization (Ruano et al., 2005).

Applications De Recherche Scientifique

Synthesis and Structural Diversity

Research on structurally related compounds includes the synthesis and exploration of metal coordination polymers, demonstrating the versatility of semi-rigid bis-carboxylic acid derivatives in forming chiral and achiral coordination polymers with potential applications in materials science and catalysis (Cheng et al., 2017). Such studies highlight the importance of structural diversity in designing molecules with specific properties, such as luminescence and thermal stability, which are crucial for various technological applications.

Chemical Reactivity and Mechanism Studies

The chemical reactivity of related pyrazole and pyrrolidine derivatives has been extensively studied, offering insights into reaction mechanisms and the synthesis of novel compounds. For example, the Hantzsch pyrrole synthesis and modifications thereof have been explored to produce a wide range of pyrrole derivatives with potential applications in medicinal chemistry and as intermediates in organic synthesis (Roomi & Macdonald, 1970). These studies underscore the importance of understanding the fundamental reactivity of such compounds to innovate in the synthesis of therapeutically relevant molecules.

Applications in Medicinal Chemistry

Several studies have focused on the development of novel compounds with potential therapeutic applications. For instance, research on pyridone carboxylic acids and their derivatives has revealed antibacterial activity and mechanisms of action that could lead to new antibacterial agents (Jinbo et al., 1993). This research avenue is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antimicrobial compounds.

Propriétés

IUPAC Name |

(3aR,9bR)-2-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-3-14-16(11(2)26-20-14)17(22)21-8-13-12-6-4-5-7-15(12)25-10-19(13,9-21)18(23)24/h4-7,13H,3,8-10H2,1-2H3,(H,23,24)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUXWOVDBAQWHX-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N2CC3C4=CC=CC=C4OCC3(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NOC(=C1C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)

![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)